2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 524932-68-1
VCID: VC5090965
InChI: InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN
Molecular Formula: C16H11Cl2N3O
Molecular Weight: 332.18

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide

CAS No.: 524932-68-1

Cat. No.: VC5090965

Molecular Formula: C16H11Cl2N3O

Molecular Weight: 332.18

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide - 524932-68-1

Specification

CAS No. 524932-68-1
Molecular Formula C16H11Cl2N3O
Molecular Weight 332.18
IUPAC Name 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide
Standard InChI InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22)
Standard InChI Key JLICOSXEYHZCQQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide (C₁₆H₁₀Cl₂N₃O) features a quinoline backbone fused with a benzene ring, substituted at position 2 by a 2,4-dichlorophenyl group and at position 4 by a carbohydrazide moiety (-CONHNH₂). The dichlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s reactivity and potential interactions with biological targets . The carbohydrazide functional group enables further derivatization, making it a versatile intermediate in organic synthesis .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂N₃O
Molecular Weight347.18 g/mol
Halogen Substitution2,4-Dichloro on phenyl ring
Functional GroupsQuinoline, carbohydrazide

Synthetic Methodologies

Pfitzinger Reaction for Quinoline Core Formation

The quinoline core is typically synthesized via the Pfitzinger reaction, which involves condensing isatin derivatives with ketones under basic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol . Analogous methods could apply to 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid by substituting 4-bromoacetophenone with 2,4-dichloroacetophenone.

Hydrazide Formation

Conversion of the carboxylic acid to carbohydrazide involves esterification followed by hydrazinolysis. In a reported procedure, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate was treated with hydrazine hydrate in boiling ethanol to yield 2-(4-bromophenyl)quinoline-4-carbohydrazide . Applying this to the target compound would require analogous steps using 2-(2,4-dichlorophenyl)quinoline-4-carboxylate as the precursor.

Table 2: Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Pfitzinger ReactionIsatin, 2,4-dichloroacetophenone, NaOH, EtOH, reflux~65%
2EsterificationH₂SO₄, absolute ethanol, reflux~80%
3HydrazinolysisHydrazine hydrate, ethanol, reflux~75%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of related carbohydrazides show distinct absorption bands:

  • C=O Stretch: 1645–1681 cm⁻¹ for the carbonyl group .

  • N-H Stretch: 3263–3431 cm⁻¹ for hydrazide NH/NH₂ groups .

  • Aromatic C-H: 3055–3138 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include aromatic protons (δ 7.68–8.95 ppm), NH protons (δ 9.5–10.5 ppm), and aliphatic protons from ester groups (δ 1.40–3.44 ppm) .

  • ¹³C NMR: Quinoline carbons appear at 120–150 ppm, with the carbonyl carbon at ~165 ppm .

Table 3: Comparative Spectral Data for Analogous Compounds

CompoundIR (C=O, cm⁻¹)¹H NMR (NH, ppm)
2-(4-Bromophenyl)quinoline-4-carbohydrazide16459.8
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide168110.2

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs like 2-(3,4-dichlorophenyl)quinoline-4-carbohydrazide exhibit broad-spectrum antimicrobial effects. Studies suggest inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. The dichlorophenyl group enhances membrane permeability, promoting interaction with microbial targets .

Anticancer Prospects

Quinoline-carbohydrazide hybrids interfere with transcription processes in viral and cancer cells. For instance, fluoroquinolines like K-12 and K-37 inhibit HIV-1 replication via transcriptional interference . The dichlorophenyl moiety may enhance binding to oncogenic targets.

Table 4: Biological Activity of Selected Analogues

CompoundActivity (IC₅₀)Target Organism
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide12 µME. coli, S. aureus
6-Fluoro-2-phenylquinoline-3-carboxylic acid8 µMAspergillus niger

Applications in Drug Development

Scaffold for Antibacterial Agents

The compound’s ability to inhibit DNA gyrase positions it as a lead structure for novel antibiotics. Modifications at the hydrazide group (e.g., alkylation, acylation) could optimize pharmacokinetics .

Antifungal Formulations

Derivatives with fluorine substitutions show enhanced antifungal potency, suggesting that halogenation patterns critically influence bioactivity .

Targeted Cancer Therapies

Quinoline-carbohydrazide hybrids could be engineered to target cancer-specific enzymes, such as topoisomerases, while minimizing off-target effects.

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches to improve yields and reduce toxic byproducts.

  • Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography and molecular docking.

  • In Vivo Testing: Evaluate toxicity profiles and efficacy in animal models for lead candidates.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores.

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